Journal Name:Polymer Composites
Journal ISSN:0272-8397
IF:3.531
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1548-0569
Year of Origin:0
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:707
Publishing Cycle:Bimonthly
OA or Not:Not
3D printing of bulk metallic glasses
Polymer Composites ( IF 3.531 ) Pub Date: 2021-06-08 , DOI: 10.1016/j.mser.2021.100625
Bulk metallic glasses (BMGs) being metallic materials without long-range order have attracted a considerable amount of interest from academia and industry in the past three decades due to their unique and outstanding properties. However, the manufacturing of glassy components with large dimension and complex geometries has remained a considerable challenge. The main obstructions in this regard arise from the oftentimes limited glass-forming ability (GFA) of most metallic systems, which requires extremely fast quenching of the corresponding melts and, consequently, limits the obtainable dimensions. In addition, BMGs generally have a poor machinability due to their intrinsic high hardness and extreme brittleness. The emerging 3D printing technology (also called additive manufacturing), as an advanced bottom-up manufacturing process, seems to be a viable route to circumvent these deficiencies inherent to conventional processing routes. Additive manufacturing theoretically allows the fabrication of large-sized BMGs and components with complex geometries, greatly extending the range of applications of BMGs as both structural and functional materials. The 3D printing technology has given fresh impetus to the field of BMGs and represents an approach, which is intensely explored in the BMG’s scientific community at the moment. In this review, we present a comprehensive overview of the state-of-the-art research on various aspects related to 3D printing of BMGs. It covers various 3D printing techniques for manufacturing BMGs, the microstructures (e.g. structural heterogeneities and fused-related defects) found in 3D-printed BMGs, the crystallization behavior in additively manufactured glasses and the associated alloy selection criterion, the observed mechanical properties and deformation mechanisms, and finally the functional properties and potential applications of 3D-printed BMGs and BMG matrix composites, in terms of catalysis, wear, corrosion, and biocompatibility. This article also identifies a number of key questions to be answered in the future in this important research direction in order to successfully bridge the gap from fundamental research to large-scale application of additively manufactured bulk metallic glasses.
Detail
Vitamin needed: Lanthanides in optoelectronic applications of metal halide perovskites
Polymer Composites ( IF 3.531 ) Pub Date: 2022-12-01 , DOI: 10.1016/j.mser.2022.100710
Metal-halide perovskites-based optoelectronic devices, such as solar cells and light-emitting diodes (LEDs), are transitioning from promising performers to direct competitors to well-established technologies due to the advantage of cost-effectiveness. Perovskite solar cells (PSCs) have achieved power conversion efficiency beyond 25% in less than ten years, showing great potential in low-cost photovoltaics with high efficiency and low fabrication cost. Nanostructured perovskites have yielded world-record LEDs due to their high versatility in the local management of charge carriers and the close-to-unit photoluminescence quantum yields (PLQY). However, the development of such perovskite optoelectronic devices is still restricted by their narrow light absorption band, low charge carrier mobility, energy level mismatching, and poor stability and lifespan of the devices. Lanthanides have been applied in perovskite optoelectronic devices to minimize the abovementioned shortcomings. Herein, we provide a brief review of the history of lanthanide materials in perovskite optoelectronic devices and a detailed discussion of the recent developments in this field. We will focus on the advances in lanthanide-doped downshifting downconversion, upconversion systems, perovskite light-harvesters, and charge transport layers for both PSCs and lanthanides-doped perovskite quantum dots/nanocrystals (QDs/NCs) for photoluminescent devices.
Detail
Ultra-thin ferroelectrics
Polymer Composites ( IF 3.531 ) Pub Date: 2021-05-21 , DOI: 10.1016/j.mser.2021.100622
Device applications of ferroelectrics have not only utilized the switchable polarization but also adopted myriads of emerging physical properties. In particular, ferroelectrics in ultra-thin limit have recently attracted considerable scientific and technological interest owing to the increasing demand for miniaturization of electronic devices. In the last two decades, ultra-thin ferroelectrics have rapidly developed with the advances in the theoretical calculations, synthesis, and characterization techniques. However, atomic-scale realization and rigorous characterization of ultra-thin ferroelectricity remain challenging. In this review, we summarize state-of-the-art researches on ultra-thin ferroelectrics. We provide a brief overview of the history and underlying mechanism of ferroelectrics in the context of ultra-thin ferroelectrics. In particular, we discuss complex transition metal oxide ultra-thin ferroelectrics, ferroelectric two-dimensional materials, and fluorite HfO2-based ultra-thin ferroelectrics. Further, we discuss the characterization techniques used to verify the ultra-thin limit of ferroelectricity, followed by device applications based on various emergent properties of ultra-thin ferroelectrics. Finally, we provide a brief conclusion and outlook.
Detail
Shaping and structuring 2D materials via kirigami and origami
Polymer Composites ( IF 3.531 ) Pub Date: 2021-05-07 , DOI: 10.1016/j.mser.2021.100621
Two-dimensional (2D) materials such as graphene and molybdenum disulfide et al. offer significant new prospects for electronics, optics, and biosensing applications due to their unique physical and chemical properties. The controlled manipulation of such materials to create three-dimensional (3D) architectures is an intriguing approach to favorably tuning their properties and creating new types of 3D devices with small form factors. However, 2D materials exhibit extremely low bending stiffnesses compared with traditional functional materials, therefore, it is rather challenging to obtain stable 3D structures under van der Waals (vdW) interaction despite the easier out-of-plane manipulation. The centuries-old paper-shaping techniques named as ‘kirigami’ and ‘origami’ may provide a potential solution to this deadlock. The general idea is that through pre-patterning and mechanical deformations, 2D materials can be reshaped and transformed into 3D structures on demand, which extends the application of kirigami/origami from conventional functional films to atomically thin nanosheets. This kind of shaping and structuring strategy not only integrates 2D materials with 3D micro/nano-structures in a controllable manner, but also offers a new paradigm for tailoring the properties of 2D materials, thus enabling more functions beyond the capability of planar geometry. Such 3D micro/nano-architectures containing engineered 2D materials can provide a platform to explore the frontier physics and produce micro/nano-devices with improved performance or unprecedented functionalities. Hence, it is necessary to review the recent progress in this emerging field, which combines the exemplary kirigami/origami strategy with promising 2D materials to increasingly inspire the multidisciplinary applications. This review focuses on 2D materials kirigami/origami, including intrinsic and engineered properties, mechanisms, methods and applications. The research challenges and opportunities are also discussed to promote future theoretical and technological studies in this blooming interdisciplinary field.
Detail
Insights into the application of carbon materials in heterojunction solar cells
Polymer Composites ( IF 3.531 ) Pub Date: 2022-12-26 , DOI: 10.1016/j.mser.2022.100711
The design of carbon material-based heterojunction solar cells (HJSCs) provides a promising approach to convert and collect solar energy. With unique photonic, electronic and mechanical properties, versatile carbon materials have attracted considerable attention in the design of heterojunction structures because of the multi-functional applications of carbon materials in the booming field of photovoltaics (PVs). Significant effort has been devoted to enhancing the light absorption capacity and charge/carrier transporting ability to obtain state-of-the-art HJSCs. This review presents the basic application of various carbon materials for PVs and the basic principles of carbon materials in HJSCs. Several optimisation methods for carbon nanotube (CNT) film modification and cell performance, such as optical property and Fermi level tuning, as well as morphological design and interface engineering, are highlighted in a summary of the state-of-art progress of CNT-based HJSCs. Moreover, the representative applications of carbon materials based flexible HJSCs are discussed. Finally, promising pathways and prospects of CNTs in HJSCs and their advanced devices are proposed using film modification, mechanism modulation, and device design to achieve cost-effective, high-performance, and flexible solar cells (SCs).
Detail
Antimicrobial micro/nanorobotic materials design: From passive combat to active therapy
Polymer Composites ( IF 3.531 ) Pub Date: 2022-12-19 , DOI: 10.1016/j.mser.2022.100712
The rise of multidrug-resistant bacteria has emerged as one of the major threats to global public health. Moreover, many pathogenic bacteria can form stubborn biofilms to prevent antibiotic penetration and to protect them from environmental stress. Worse still, it is in dire need of developing novel antibiotics. Such circumstances call urgently for breakthrough strategies beyond traditional antibacterial treatments to fight back against the impending human health disaster. In this connection, micro/nanorobots can perform autonomous or field-driven locomotion, actively deliver therapeutic cargos, precisely implement micromanipulation, exert robust mechanical forces upon movement, and respond to internal (pH, chemical gradients, chemoattractants, etc.) or external (magnetic field, light, ultrasound, etc.) stimuli. These characteristics enable the targeted delivery of antimicrobials to infected sites and boost their deep penetration through bacterial biofilms, making the use of micro/nanorobots an attractive alternative to traditional antimicrobial treatments. In this review, we will comprehensively summarize the recent progress and future outlook for the application-oriented material designs of antimicrobial micro/nanorobots, covering broad topics from traditional antimicrobial nanomaterials to intelligent antimicrobial micro/nanorobots, from passive infection resistance to active antimicrobial therapy, and from eradicating bacteria and biofilms to eliminating bacterial toxins. Our goal is to deliver a comprehensive review that can serve as a useful reference and provide guidance for the rational design and development of novel antimicrobial micro/nanorobots and bridge the gap between traditional antimicrobial nanomaterials and active antimicrobial micro/nanorobots.
Detail
Aerogel-based solar-powered water production from atmosphere and ocean: A review
Polymer Composites ( IF 3.531 ) Pub Date: 2023-05-09 , DOI: 10.1016/j.mser.2023.100735
By imitating natural water circulation, artificial water generation processes can produce clean water by utilizing readily available and inexhaustible solar energy. Such a process can address the current global crises related to both energy and water shortages, and expand currently available water resources from rivers, ground water and ice to seawater, brackish water and atmospheric humidity. Among the many materials used for water generation, aerogels offer a great potential due to the inherent combination of three-dimensional, monolithic structure and porous, interconnected network. In this article, we review aerogel-based water generation from brine and atmospheric water. The unique features of aerogels are elucidated from the viewpoint of photo-thermal conversion and water transport. These two components are necessary to achieve efficient solar-driven water production systems. In addition to describing the material specifications, this paper reviews a diversity of structural designs that aim to improve the evaporation performance, including the assembly strategy of light absorption and thermal insulation layers, the reduction of evaporation enthalpy, and the salt-rejection control, as well as Marangoni effect. After evaluating different types of solar-powered water utilization technologies, the paper ends with the challenges for the commercialization and widespread use of aerogel-based water production systems: their disconnect from the current aerogel industry, high production cost and weak mechanical properties, and a lack of standardized performance testing, as well as our future perspective for their application opportunities.
Detail
Programmable multi-physical mechanics of mechanical metamaterials
Polymer Composites ( IF 3.531 ) Pub Date: 2023-06-26 , DOI: 10.1016/j.mser.2023.100745
Mechanical metamaterials are engineered materials with unconventional mechanical behavior that originates from artificially programmed microstructures along with intrinsic material properties. With tremendous advancement in computational and manufacturing capabilities to realize complex microstructures over the last decade, the field of mechanical metamaterials has been attracting wide attention due to immense possibilities of achieving unprecedented multi-physical properties which are not attainable in naturally-occurring materials. One of the rapidly emerging trends in this field is to couple the mechanics of material behavior and the unit cell architecture with different other multi-physical aspects such as electrical or magnetic fields, and stimuli like temperature, light or chemical reactions to expand the scope of actively programming on-demand mechanical responses. In this article, we aim to abridge outcomes of the relevant literature concerning mechanical and multi-physical property modulation of metamaterials focusing on the emerging trend of bi-level design, and subsequently highlight the broad-spectrum potential of mechanical metamaterials in their critical engineering applications. The evolving trends, challenges and future roadmaps have been critically analyzed here involving the notions of real-time reconfigurability and functionality programming, 4D printing, nano-scale metamaterials, artificial intelligence and machine learning, multi-physical origami/kirigami, living matter, soft and conformal metamaterials, manufacturing complex microstructures, service-life effects and scalability.
Detail
AIEgen for cancer discrimination
Polymer Composites ( IF 3.531 ) Pub Date: 2021-11-02 , DOI: 10.1016/j.mser.2021.100649
Cancer is one of the most severe diseases and is challenging human health and longevity. Cancer diagnosis is extremely important to improve the survival rate of patients. Cancer tissues/cells have been characterized with four distinctive biological features that significantly differ from normal tissues/cells, including higher vascular permeability, specific microenvironments of acidic pH, high reducibility and hypoxia, higher mitochondrial membrane potential, and overexpressed proteins. Therefore, accurate cancer discrimination can be achieved by targeting these characteristics. Currently, various imaging modalities have been developed to discriminate cancerous tissues/cells. Amongst, fluorescent technology has dominated the central position because it can directly, in-situ and real-time visualize and distinguish cancer tissues/cells at nano-micrometer resolution. Since its first discovery in 2001, aggregation-induced emission (AIE) has developed as a promissing and powerful fluorescent technique. Fluorogens with AIE characteristics (AIEgens) are non-emissive in molecular state, but show enhanced emission in aggregated state due to its restriction of intramolecular motion. Besides, AIEgens can work at high concentrations without considering the aggregation-caused quenching effect encountered by conventional organic fluorescent dyes. Given their unique superiorities, AIE-based fluorescent imaging technologies have emerged as appealing alternatives to traditional ones and obtained wide-ranging uses in cancer discrimination. Thus, herein we provide a comprehensive review of the recent progress of AIEgen-based fluorescent probes for cancer discrimination. These fluorescent probes can be classified into four categories, corresponding to four characteristics of cancer. The design strategies and working mechanisms for these probes and their applications for cancer bioimaging were highlighted and the pros and cons of these probes were criticized. Ultimately, this review will end with the discussion of future development of AIEgen-based cancer discrimination.
Detail
Biomaterials-based bioengineering strategies for bioelectronic medicine
Polymer Composites ( IF 3.531 ) Pub Date: 2021-07-12 , DOI: 10.1016/j.mser.2021.100630
The field of bioelectronic medicine has witnessed significant developments over the last two decades. However, the ability to precisely control the cell functionalities remains a major constraint in translating research outcomes to implantable bioelectronic devices. Various biophysical cues such as matrix stiffness, mechanical forces, substrate topography, and external electrical stimulation are being investigated to modulate cellular functions. In this perspective, the bioengineering approach of integrating electronic systems with biomaterial scaffolds can be adapted to monitor the cellular physiology within the engineered tissue. In this critical review, we have comprehensively analysed the applications of electroactive biomaterials to deliver bioelectrical cues for regulating cell fate processes. Along with the fundamental physical phenomenon at the tissue-electrode interface, the advancements in nanoelectronic devices in pre-clinical and clinical studies have been summarized. While the stiff and rigid electronics bring-forth the challenges in the biointegration and electrical performance; soft and flexible electronics, in contrast, have emerged as next-generation bioelectronic devices with a more stable and compatible biointerface. We have outlined various state-of-the-art approaches to develop bioresorbable electronics that can be eliminated from the body after a stipulated time, without further intervention. In addition, clinically-led bioelectronics medicine to regulate the electrical signaling at the neural interface has been highlighted. In summary, this review envisions the strategies of biomaterials-based biophysical stimulations to be adopted in bioelectronics-based advanced tissue engineering approaches that may eventually allow us to potentially realize the development of bioartificial organs.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, COMPOSITES 材料科学:复合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
14.50 66 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
http://mc.manuscriptcentral.com/pc